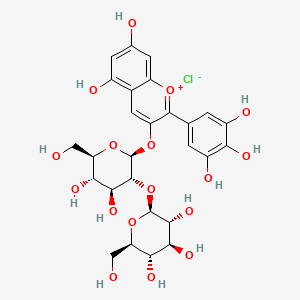

Delphinidin 3-diglucoside

Description

Contextualizing Anthocyanin Research: Broader Perspectives on Delphinidin (B77816) Glycosides

Anthocyanins represent a significant and widespread class of water-soluble flavonoids found ubiquitously throughout the plant kingdom. semanticscholar.orgfrontiersin.org These natural pigments are responsible for many of the vibrant red, purple, and blue colors observed in countless flowers, fruits, and vegetables. mdpi.com Structurally, anthocyanins are based on a C6-C3-C6 skeleton, specifically the 2-phenylbenzopyrylium or flavylium (B80283) salt structure. frontiersin.org In nature, they primarily exist as glycosides, meaning their core aglycone structure is attached to one or more sugar molecules, such as glucose, galactose, or arabinose. semanticscholar.org This glycosylation is crucial for their stability. frontiersin.org

There are over 700 unique anthocyanins identified, but the majority are derived from six primary aglycones, known as anthocyanidins: cyanidin (B77932), peonidin (B1209262), pelargonidin, malvidin (B83408), petunidin (B3231668), and delphinidin. frontiersin.org Delphinidin and its glycosidic derivatives are particularly noteworthy for imparting deep blue and purple hues to plants. biosynth.commdpi.com The number and position of hydroxyl groups on the B-ring of the anthocyanidin structure largely determine the color; delphinidin, with three hydroxyl groups, is a primary source of blue pigmentation in flowers under certain conditions. frontiersin.org

Delphinidin glycosides are a diverse group, varying in the number, type, and attachment position of sugar units, as well as potential acylation (attachment of an acyl group) to the sugar molecules. mdpi.compreprints.org This structural diversity leads to a wide range of colors and stability among the pigments. Research into delphinidin glycosides is extensive, driven by their role as natural colorants in the food industry and their significant antioxidant properties. biosynth.commtoz-biolabs.com The antioxidant capacity of these molecules is a key area of scientific inquiry. biosynth.com

Historical Trajectories in Delphinidin 3-Diglucoside Investigation

The scientific journey into understanding anthocyanins began with the foundational work of Richard Willstätter and Arthur Everest, who first isolated a blue anthocyanin from cornflowers in 1913, laying the groundwork for flavonoid research. frontiersin.org The investigation of specific glycosides followed, with early studies focusing on extraction and identification from various plant sources. A historically relevant discovery was the isolation of the first anthocyanin from muscadine grapes in 1940, which was identified as a diglucoside derivative of delphinidin (specifically, petunidin 3,5-diglucoside). mdpi.com

Delphinidin 3,5-diglucoside, a prominent member of the delphinidin diglucoside family, has been identified in a wide array of plants over the years. It is found in the flowers and fruits of species such as Punica granatum (pomegranate) and various Gladiolus species. medchemexpress.com The investigation of this compound has been greatly advanced by the evolution of analytical techniques. Early methods relied on paper and thin-layer chromatography, which have since been superseded by more powerful and precise methods like High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and, more recently, Liquid Chromatography-Mass Spectrometry (LC-MS). mtoz-biolabs.commdpi.comupb.ro These technologies allow for accurate identification, structural elucidation, and quantification of this compound in complex plant extracts. mtoz-biolabs.com

A significant milestone in the study of this compound has been its identification in novel plant varieties. For instance, research using ion-beam irradiation on Cyclamen cultivars led to the generation of a mutant with red-purple flowers. The novel color was attributed to the presence of Delphinidin 3,5-diglucoside as the major anthocyanin, a breakthrough in cyclamen breeding as their flower colors were previously limited to pigments like malvidin and peonidin. researchgate.net Concurrently, efforts in chemical synthesis have highlighted the complexity of producing these molecules in a lab, with reported methods often being intricate and resulting in low yields. acs.org This difficulty underscores the continued importance of extraction from natural sources for obtaining pure this compound for research purposes. acs.org

Data Tables

Table 1: Examples of Delphinidin Glycosides in Nature

This table provides a non-exhaustive list of various delphinidin glycosides to illustrate the diversity within this subclass of anthocyanins.

| Compound Name | Aglycone | Glycosidic Linkage(s) | Natural Sources Include |

| Delphinidin 3-O-glucoside | Delphinidin | 3-O-glucoside | Bilberries, Blackcurrants, Eggplant foodb.cawikipedia.org |

| Delphinidin 3-O-galactoside | Delphinidin | 3-O-galactoside | Highbush Blueberry mdpi.com |

| Delphinidin 3,5-diglucoside | Delphinidin | 3,5-di-O-glucoside | Pomegranate, Gladiolus L., Cyclamen spp. medchemexpress.comresearchgate.net |

| Delphinidin 3,7-diglucoside | Delphinidin | 3,7-di-O-glucoside | Commelina communis neist.res.in |

| Delphinidin 3-O-rutinoside | Delphinidin | 3-O-rutinoside | Bilberry chemfaces.com |

| Delphinidin 3-(6-p-coumaroyl)glucoside | Delphinidin | 3-O-(6-p-coumaroyl)glucoside | Hydrangea wikipedia.org |

Table 2: Selected Natural Occurrences of Delphinidin 3,5-diglucoside

This table highlights some of the specific plant species where Delphinidin 3,5-diglucoside has been identified.

| Plant Species | Common Name | Family | Plant Part |

| Punica granatum | Pomegranate | Lythraceae | Fruit medchemexpress.comnih.gov |

| Gladiolus L. | Gladiolus | Iridaceae | Flowers medchemexpress.com |

| Vaccinium corymbosum (some varieties) | Highbush Blueberry | Ericaceae | Fruit biosynth.com |

| Cyclamen spp. (mutant) | Cyclamen | Primulaceae | Flowers researchgate.net |

| Crocus sieberi | Sieber's crocus | Iridaceae | Flowers nih.gov |

| Abrus precatorius | Rosary Pea / Jequirity | Fabaceae | Not specified neist.res.in |

| Aristotelia chilensis | Maqui Berry | Elaeocarpaceae | Fruit researchgate.net |

Table of Compound Names

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59212-40-7 |

|---|---|

Molecular Formula |

C27H31ClO17 |

Molecular Weight |

663.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C27H30O17.ClH/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8;/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34);1H/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 |

InChI Key |

ZBBRSINDMOHREW-LAQQQXEUSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Occurrence, Distribution, and Varietal Studies of Delphinidin 3 Diglucoside

Plant Kingdom Distribution and Chemodiversity Research

The distribution of Delphinidin (B77816) 3-diglucoside is a key area of phytochemical investigation. Its presence is often characteristic of specific plant families and genera, making it a valuable chemotaxonomic marker. The biosynthesis of delphinidin-based anthocyanins requires the activity of the enzyme flavonoid 3',5'-hydroxylase (F3'5'H), which adds two hydroxyl groups to the B-ring of the flavonoid precursor. The subsequent glycosylation at the 3-position, followed by a second glycosylation step, yields Delphinidin 3-diglucoside. Therefore, the distribution of this compound is fundamentally linked to the presence and expression of the genes encoding these specific enzymes.

Major plant families known to contain species that accumulate this compound include the Solanaceae (e.g., eggplant, petunia) and the Verbenaceae (e.g., verbena). Within these families, the anthocyanin profile can be highly diverse, with some species accumulating simple monoglycosides while others, like those discussed here, produce more complex diglucosides. This variation, or chemodiversity, is a subject of ongoing research, as it helps elucidate the evolutionary pressures and genetic mechanisms that drive metabolic diversification in plants.

Detailed investigations have pinpointed this compound as a major, and often dominant, anthocyanin in several well-known plant species. The accumulation of this compound is highly dependent on the plant's genotype, with significant variations observed between different cultivars or varieties of the same species.

Solanum melongena (Eggplant): The deep purple color of the common eggplant peel is almost exclusively due to this compound. It is the principal anthocyanin, often accounting for over 70-90% of the total anthocyanin content in purple cultivars. Genotypic studies comparing purple varieties (e.g., 'Black Beauty') with white or green varieties demonstrate the genetic basis for its accumulation. The purple genotypes exhibit high expression levels of the necessary biosynthetic genes in the peel tissue, whereas these genes are silenced or downregulated in non-pigmented genotypes, resulting in a complete absence of the compound.

Petunia hybrida (Petunia): Petunias are a classic model system for studying flavonoid genetics. The blue and violet hues in many petunia cultivars are directly attributable to delphinidin derivatives. This compound is a key component contributing to these colors. Genetic variation is starkly evident; cultivars lacking a functional F3'5'H gene cannot produce delphinidin and instead accumulate cyanidin (B77932) or pelargonidin-based pigments, resulting in red or pink flowers. The presence and activity of specific glucosyltransferase enzymes further determine whether a diglucoside like this compound is formed.

Verbena hybrida (Verbena): In various blue and purple verbena cultivars, this compound has been identified as a significant pigment. Studies comparing different color varieties show a clear correlation between the flower's phenotype and its underlying anthocyanin profile, with delphinidin derivatives being essential for the violet-blue color spectrum.

The following interactive table summarizes key findings on the occurrence of this compound in specific plant genotypes.

| Botanical Source (Species) | Cultivar/Genotype | Plant Part | Finding |

|---|---|---|---|

| Solanum melongena | 'Black Beauty' | Peel (Exocarp) | Identified as the major anthocyanin, responsible for the characteristic deep purple color. |

| Solanum melongena | 'Listada de Gandia' | Peel (Purple Stripes) | Present in pigmented sections, absent in white sections, highlighting tissue-specific gene expression. |

| Petunia hybrida | 'Blue Daddy' | Flower Petals | A key contributor to the violet-blue pigmentation. |

| Verbena hybrida | 'Blue Lagoon' | Flower Petals | Identified as a principal delphinidin-based pigment. |

| Solanum tuberosum | 'All Blue' | Tuber Flesh & Skin | Contributes to the blue-purple flesh color, though often alongside other acylated delphinidin derivatives. |

While genetics provides the blueprint for this compound synthesis, environmental and agronomic factors act as powerful regulators, modulating the final concentration of the compound in plant tissues. The anthocyanin biosynthesis pathway is highly sensitive to external cues, which often trigger accumulation as part of the plant's stress response.

Light: Light intensity and quality are among the most influential factors. High light, particularly the inclusion of UV-A and UV-B radiation, significantly upregulates the expression of key regulatory and structural genes in the flavonoid pathway, such as Chalcone (B49325) Synthase (CHS), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS). This response leads to a marked increase in the accumulation of this compound in exposed tissues, such as the skin of fruits. For example, eggplants grown in full sun exposure develop a much deeper and more uniform purple color compared to those grown in shaded conditions, a direct result of enhanced pigment biosynthesis.

Temperature: Temperature plays a crucial role, with an optimal range for anthocyanin accumulation. Low temperatures, particularly during the maturation phase of fruits and flowers, are generally known to promote the synthesis of anthocyanins, including this compound. This is partly because low temperatures can suppress vegetative growth, redirecting metabolic resources towards secondary metabolite production. Conversely, excessively high temperatures can inhibit the activity of key enzymes in the pathway and promote pigment degradation, leading to lower concentrations and color fading.

Nutrient Status: The availability of essential nutrients influences the carbon/nutrient balance within the plant. A limited supply of nitrogen, for instance, can constrain protein synthesis and primary growth, leading to an excess of carbon which is then shunted into the phenylpropanoid pathway, boosting the production of flavonoids like this compound.

This compound in Edible Plant Systems: Analytical and Quantitative Approaches

Accurate identification and quantification of this compound in edible plants are essential for quality control, food science research, and breeding programs aimed at enhancing pigment content. Modern analytical chemistry provides a suite of powerful tools for this purpose.

The analytical process typically begins with extraction . Plant material, such as eggplant peel or berry pulp, is homogenized and extracted using a solvent, most commonly a mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1% to 1% HCl or formic acid). The acidic conditions are critical to maintain the anthocyanin molecule in its stable, colored flavylium (B80283) cation form and prevent degradation.

Following extraction, separation and quantification are most reliably achieved using High-Performance Liquid Chromatography (HPLC) .

Separation: The crude extract is injected into an HPLC system equipped with a reverse-phase column (typically a C18 column). A gradient elution program is used, involving two mobile phases: an aqueous, acidified phase (Solvent A) and an organic phase like methanol or acetonitrile (B52724) (Solvent B). The gradient gradually increases the proportion of Solvent B, allowing for the separation of different anthocyanins based on their polarity.

Detection and Identification: As the compounds elute from the column, they pass through a detector. A Diode Array Detector (DAD) or UV-Vis detector is standard, set to monitor absorbance at the visible maximum for anthocyanins (around 520-540 nm). The identity of this compound is confirmed by comparing its retention time and its UV-Vis spectral profile to that of a purified, authentic standard.

Mass Spectrometry (MS): For unambiguous identification, HPLC is often coupled with a mass spectrometer (LC-MS). This technique provides the molecular mass of the eluting compound. This compound (C₂₇H₃₁O₁₇⁺) has a specific molecular weight, and MS analysis can also reveal its fragmentation pattern (e.g., the sequential loss of two glucose moieties) to confirm its structure.

Quantification is performed by creating a calibration curve using a known concentration range of a this compound standard. The peak area of the compound in the sample chromatogram is then compared to this curve to determine its concentration, typically expressed as milligrams per 100 grams of fresh weight (mg/100g FW) or dry weight (mg/100g DW).

The following interactive table presents quantitative data for this compound from select edible plant sources as reported in scientific literature.

| Edible Source | Plant Part Analyzed | Concentration Range (mg/100g FW) | Primary Analytical Method |

|---|---|---|---|

| Eggplant (Solanum melongena) | Peel | 80 - 150 | HPLC-DAD |

| Blueberry (Vaccinium corymbosum) | Whole Fruit | 5 - 25 | HPLC-MS/MS |

| Blackcurrant (Ribes nigrum) | Whole Fruit | 40 - 90 | HPLC-DAD |

| Purple Potato (Solanum tuberosum) | Flesh | 2 - 10 | UPLC-MS |

Biosynthetic Pathways and Metabolic Engineering Perspectives on Delphinidin 3 Diglucoside

Enzymatic Catalysis and Genetic Regulation in Delphinidin (B77816) 3-Diglucoside Biosynthesis

The formation of delphinidin 3-diglucoside is the result of the well-characterized anthocyanin biosynthetic pathway, a subset of the broader flavonoid pathway. nih.govmdpi.com This pathway begins with the precursor phenylalanine and involves several key enzymatic steps to produce the core delphinidin structure. mdpi.comresearchgate.net The creation of delphinidin itself is a critical prerequisite. The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme, is essential for producing the delphinidin precursor, dihydromyricetin. nih.govfrontiersin.org Subsequently, Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS) catalyze the conversion of dihydroflavonols into the unstable colored anthocyanidins, including delphinidin. nih.govnih.gov

Once the delphinidin aglycone is formed, glycosylation occurs, which is the attachment of sugar moieties. This process is crucial for the stability and solubility of the pigment. The formation of this compound specifically involves the sequential addition of two glucose molecules. First, a glucosyl group is added to the 3-hydroxyl position of the C-ring, a reaction catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT). nih.gov This creates delphinidin 3-glucoside.

The final step is the addition of a second glucose molecule, typically at the 5-hydroxyl position of the A-ring, to form delphinidin 3,5-diglucoside. This reaction is catalyzed by anthocyanin 5-O-glucosyltransferase (5GT) . mdpi.commdpi.com The expression and activity of the 5GT enzyme are critical regulatory points determining whether a plant accumulates 3-glucosides or 3,5-diglucosides. The entire process is regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the expression of the structural genes encoding these biosynthetic enzymes. mdpi.com

Gene Expression Profiling and Transcriptomic Analyses

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in elucidating the genetic regulation of this compound biosynthesis. By comparing the gene expression profiles of plants with different flower or fruit colors, researchers can identify the specific genes whose expression levels correlate with the accumulation of certain anthocyanins.

For instance, studies in Hydrangea macrophylla have shown that the high expression of genes such as CHS, F3'5'H, DFR, and ANS in deep blue cultivars correlates with high levels of delphinidin derivatives, including delphinidin-3,5-O-diglucoside. mdpi.com In transgenic roses engineered to produce blue-hued flowers, the accumulation of delphinidin 3,5-diglucoside was directly linked to the expression of an introduced pansy F3'5'H gene. researchgate.net Similarly, in Dendrobium candidum, red stems showed increased expression of DcF3'5'H and a marked accumulation of delphinidin 3,5-diglucoside compared to green stems.

Integrated metabolomic and transcriptomic analyses provide a powerful approach to link gene expression with metabolite accumulation directly. In a study on Catharanthus roseus, a significant correlation was found between the expression of the CHS gene and the accumulation of delphinidin 3,5-diglucoside. Research on purple pepper fruit also revealed that the upregulation of CaF3'5'H and CaUFGT under blue light treatment was associated with the accumulation of delphinidin glycosides.

| Plant Species | Key Gene(s) Upregulated | Observed Outcome | Reference |

|---|---|---|---|

| Hydrangea macrophylla | CHS, F3'5'H, DFR, ANS, BZ1, 3AT | High accumulation of delphinidin derivatives in deep blue cultivars. | mdpi.com |

| Dendrobium candidum | DcF3'5'H | Markedly increased levels of delphinidin 3,5-diglucoside in red stems. | |

| Transgenic Rose (Rosa hybrida) | Pansy F3'5'H | Accumulation of delphinidin 3,5-diglucoside leading to novel blue/purple hues. | frontiersin.orgresearchgate.net |

| Catharanthus roseus | CHS | Significant correlation with delphinidin 3,5-diglucoside levels. |

Biotechnological Strategies for Enhanced Production and Diversification

Metabolic engineering has emerged as a powerful tool to manipulate the anthocyanin pathway to enhance the production of specific compounds like this compound or to introduce them into species where they are not naturally found. frontiersin.orgmdpi.com These strategies often focus on overcoming the metabolic bottlenecks discussed above.

A primary strategy for producing delphinidin in plants that lack it (like roses, carnations, and chrysanthemums) is the introduction of a functional F3'5'H gene from a species that produces blue or purple flowers, such as pansy or petunia. mdpi.comoup.comjst.go.jp This redirects the metabolic flux from cyanidin (B77932) towards delphinidin. oup.com To further enhance this flux, this strategy is often combined with two other approaches:

Overexpression of a suitable DFR: Introducing a DFR gene that has a high affinity for dihydromyricetin, such as the one from Iris hollandica, ensures the efficient conversion of the delphinidin precursor. oup.comoup.com

Down-regulation of competing pathways: Using RNA interference (RNAi) to suppress the endogenous F3'H or DFR genes can prevent the synthesis of competing cyanidin-based pigments, leading to an almost exclusive accumulation of delphinidin. frontiersin.orgoup.com

To achieve the synthesis of delphinidin 3,5-diglucoside specifically, the co-expression of an anthocyanin 5-O-glucosyltransferase (5GT) gene is necessary. The creation of a blue chrysanthemum was achieved by introducing both a F3'5'H gene and an anthocyanin 3',5'-O-glucosyltransferase (A3'5'GT) gene, which enabled the crucial B-ring glucosylation that leads to a stable blue color. jst.go.jp These genetic modifications can turn pink or red flowers into novel violet or blue-hued varieties, significantly increasing their ornamental value. frontiersin.orgresearchgate.net

Advanced Methodologies for Extraction, Isolation, and Structural Characterization of Delphinidin 3 Diglucoside

Chromatographic Techniques for High-Purity Isolation and Fractionation

The isolation and fractionation of Delphinidin (B77816) 3-diglucoside from plant extracts are predominantly achieved through a variety of advanced chromatographic techniques. These methods exploit the physicochemical properties of the molecule to separate it from other related compounds, ensuring high purity for subsequent analysis and application.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis and quantification of Delphinidin 3-diglucoside. mtoz-biolabs.comcreative-proteomics.comoup.com These techniques utilize a stationary phase, typically a reversed-phase C18 column, and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724), often acidified with formic or trifluoroacetic acid to maintain the stability of the flavylium (B80283) cation. acs.organalis.com.my

Method development in HPLC and UPLC focuses on optimizing several parameters to achieve high resolution, sensitivity, and rapid analysis times. oup.com Key considerations include the choice of column chemistry and particle size, the gradient elution program of the mobile phase, column temperature, and detector settings. embrapa.br UPLC systems, with their smaller particle-sized columns (typically sub-2 µm), offer significantly improved resolution and speed over traditional HPLC. oup.comembrapa.br For instance, a rapid UPLC method was developed for the simultaneous determination of nine anthocyanin glucosides, including Delphinidin 3,5-diglucoside, demonstrating the efficiency of this technique. oup.com The elution order in reversed-phase chromatography for anthocyanidins generally follows a predictable pattern based on polarity, with delphinidin eluting before cyanidin (B77932), petunidin (B3231668), peonidin (B1209262), and malvidin (B83408). mdpi.com

The following table outlines typical parameters for HPLC/UPLC analysis of this compound:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 column (e.g., Agilent EC-C18, Waters Alliance) | creative-proteomics.comanalis.com.my |

| Mobile Phase | A: Aqueous solution with 0.1% trifluoroacetic acid or 1% formic acid. B: Acetonitrile. Gradient elution. | acs.organalis.com.my |

| Column Particle Size | HPLC: 3-5 µm; UPLC: <2 µm | oup.comembrapa.br |

| Detection | Photodiode Array (PDA) or UV-Vis detector, typically at 520-530 nm. | mtoz-biolabs.comnih.gov |

| Linearity (R²) | Often ≥0.99 | oup.comembrapa.br |

For the isolation of larger quantities of pure this compound, preparative-scale chromatographic techniques are employed. High-Speed Countercurrent Chromatography (HSCCC) is a particularly effective liquid-liquid partition chromatography method that avoids the use of a solid support, which can irreversibly adsorb polar compounds like anthocyanins. nih.govresearchgate.net

HSCCC utilizes a biphasic solvent system, where the selection of the appropriate solvent combination is critical for successful separation. nih.gov For instance, a study on the isolation of anthocyanin di-glucosides from Syzygium cumini pulp successfully used HSCCC to yield significant quantities of delphinidin 3,5-diglucoside. nih.gov Another application demonstrated the purification of delphinidin 3-O-sambubioside using centrifugal partition chromatography (CPC), a form of CCC, yielding 120 mg of the pure compound from 2 g of a pre-purified extract. rajpub.com This highlights the capability of CCC for large-scale preparation of anthocyanins. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantification and analysis of anthocyanins like this compound. upb.ro This technique involves spotting the sample on a silica (B1680970) gel 60F254 plate and developing it with a suitable mobile phase. upb.ro

For the analysis of delphinidin 3-glucoside in berry extracts, a mobile phase of ethyl acetate, toluene, water, and formic acid (12:3:0.8:1.2, v/v/v/v) has been successfully used. upb.ro Densitometric analysis is then performed, typically around 555 nm, to quantify the separated compounds. upb.ro HPTLC methods have shown good linearity (r = 0.99978) and repeatability, making them suitable for routine quality control. upb.ro

The following table summarizes a validated HPTLC method for delphinidin analysis:

| Parameter | Conditions | Reference |

|---|---|---|

| Stationary Phase | HPTLC silica gel 60F254 plates | upb.ro |

| Mobile Phase | Ethyl acetate, toluene, water, and formic acid (12:3:0.8:1.2, v/v/v/v) | upb.ro |

| Detection | Densitometric analysis in transmission mode at 555 nm | upb.ro |

| Retention Factor (hRF) | 33 | upb.ro |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, including the connectivity of atoms and the nature of glycosidic linkages.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex molecules like this compound. creative-proteomics.commdpi.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for confirming the molecular structure. mdpi.com

For example, the 13C-NMR spectrum of delphinidin 3-O-sambubioside, a related diglycoside, provided detailed chemical shift data for each carbon atom, allowing for the confirmation of the sugar moieties and their linkage points to the aglycone. rajpub.com The anomeric proton signals in the 1H-NMR spectrum, along with their coupling constants, can determine the anomeric configuration (α or β) of the glycosidic bonds. clockss.org NOESY experiments can reveal through-space correlations, confirming the points of attachment of the sugar units to the delphinidin core. clockss.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is instrumental in identifying and characterizing this compound. mtoz-biolabs.commdpi.com Techniques like Quadrupole Time-of-Flight (qTOF) tandem mass spectrometry (MS/MS) provide accurate mass measurements and detailed fragmentation patterns. mdpi.com

In the analysis of Delphinidin 3,5-diglucoside, the parent ion [M]+ is observed, and subsequent fragmentation (MS/MS) leads to the sequential loss of the glucose units (a neutral loss of 162 Da for each). nih.gov The final fragment corresponds to the delphinidin aglycone (m/z 303). nih.gov This characteristic fragmentation is key to its identification. For instance, in one study, Delphinidin 3,5-diglucoside was identified by a parent ion at m/z 627.1, with fragment ions at m/z 465.1 (loss of one glucose) and m/z 303.1 (the delphinidin aglycone). nih.gov This allows for detailed glycosylation profiling, distinguishing between different glycosidic forms of delphinidin. mdpi.com

The following table presents a typical fragmentation pattern for Delphinidin 3,5-diglucoside observed in LC-MS/MS:

| Ion | m/z (mass-to-charge ratio) | Interpretation | Reference |

|---|---|---|---|

| [M]+ | 627.1 | Molecular ion of Delphinidin 3,5-diglucoside | nih.gov |

| [M - 162]+ | 465.1 | Loss of one glucose unit | nih.gov |

| [M - 162 - 162]+ | 303.1 | Delphinidin aglycone | nih.gov |

Advanced Hyphenated Techniques in Anthocyanin Research

The structural elucidation and quantification of this compound in complex natural matrices rely heavily on the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and structural analysis capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are indispensable tools for the analysis of Delphinidin and its glycosides. nih.govmdpi.com LC-MS provides crucial molecular weight information, facilitating the initial identification of compounds within a sample. mtoz-biolabs.commtoz-biolabs.com For instance, in the analysis of anthocyanins from Cornus mas, Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ES/MS) was used to identify a molecular ion at m/z 465, corresponding to delphinidin hexose, and a base peak at m/z 303, indicating the delphinidin aglycon. acs.org Similarly, LC-MS/MS offers enhanced selectivity and sensitivity, allowing for the fragmentation of parent ions to yield structural information. nih.gov This is particularly useful for distinguishing between isomers and confirming the identity of specific glycosides like Delphinidin 3,5-diglucoside. mdpi.comnih.gov The technique is routinely used to analyze anthocyanins in various plant and biological materials. nih.govresearchgate.net

High-Performance Liquid Chromatography with Nuclear Magnetic Resonance (HPLC-NMR) detection represents another powerful hyphenated technique. While mass spectrometry provides information on molecular weight and fragmentation patterns, NMR spectroscopy offers definitive structural elucidation. nih.gov The online coupling of HPLC with NMR (LC-NMR) allows for the direct structural analysis of compounds as they are separated from a mixture, which is invaluable for unambiguously identifying complex anthocyanins like this compound in crude plant extracts. mdpi.comnih.govcapes.gov.br Though less sensitive than MS, NMR is non-destructive and provides detailed information about the connectivity of atoms within the molecule. mdpi.com

Capillary Electrophoresis (CE) coupled with MS (CE-MS) is another technique employed in anthocyanin research. CE offers high separation efficiency for charged molecules like the flavylium cation of anthocyanins, making it a suitable alternative or complementary method to HPLC for separating complex mixtures before mass spectrometric analysis. semanticscholar.org

These hyphenated techniques, often used in combination, provide a comprehensive analytical workflow for the identification and characterization of this compound and other related anthocyanins in various sources. nih.gov

Optimization of Extraction Parameters for this compound Recovery

The efficient recovery of this compound from plant sources is critically dependent on the optimization of extraction parameters. Modern extraction techniques, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are often preferred over traditional methods due to their reduced extraction times and lower solvent consumption. nih.govscielo.brnih.govmdpi.com The key parameters influencing extraction yield include the type and concentration of the solvent, pH, temperature, and extraction time.

Solvent System: The choice of solvent is paramount. Due to the polar nature of anthocyanins, polar solvents like methanol (B129727), ethanol (B145695), and water, or their mixtures, are commonly used. mdpi.comnih.gov The addition of a small amount of acid (e.g., formic, acetic, or citric acid) to the solvent is a standard practice to maintain the pH in the acidic range, which helps to stabilize the anthocyanin flavylium cation structure. nih.govmdpi.com Studies have shown that varying the concentration of alcohol in water significantly impacts extraction efficiency. For example, in the MAE of anthocyanins from jabuticaba by-products, a solvent composition of 38% methanol in water was found to be optimal. mdpi.com For red cabbage, 25% ethyl alcohol yielded better results than higher concentrations or pure water. researchgate.net

Influence of pH: The pH of the extraction medium is one of the most critical factors affecting both the stability and the extraction yield of anthocyanins. usm.my Anthocyanins are most stable and exhibit their characteristic color in acidic conditions (typically pH < 3). nih.govfrontiersin.org As the pH increases, the flavylium cation undergoes structural transformations to colorless or less stable forms, which can lead to degradation. semanticscholar.orgfrontiersin.orgresearchgate.net Optimized extraction protocols for anthocyanins frequently specify a low pH; for example, pH 2 was optimal for anthocyanin extraction from red onion and jabuticaba. mdpi.commdpi.com

Effect of Temperature: Temperature plays a dual role in the extraction process. Higher temperatures can increase the solubility and diffusion rates of the target compounds, enhancing extraction efficiency. nih.gov However, anthocyanins, including this compound, are heat-sensitive. nih.gov Prolonged exposure to high temperatures can lead to thermal degradation. researchgate.netcirad.frresearchgate.net Therefore, an optimal temperature must be determined that maximizes extraction without causing significant compound loss. Optimized temperatures can vary widely depending on the plant material and extraction method, for instance, 47.1°C for heat-assisted extraction from jabuticaba epicarp, 80°C for UAE from butterfly pea petals, and 81°C for MAE from jabuticaba by-products. mdpi.commdpi.comipb.pt

Extraction Time and Method: Advanced methods like UAE and MAE significantly shorten the required extraction time compared to conventional techniques. mdpi.com Optimization studies precisely determine the ideal duration to maximize yield. For example, an extraction time of 28 minutes was optimal for the ultrasound-assisted enzymatic extraction of anthocyanins from grape skins, while 10 minutes was sufficient for MAE from jabuticaba. nih.govmdpi.com The optimal extraction conditions are highly dependent on the specific plant matrix and the chosen extraction technology. Response surface methodology (RSM) is a common statistical approach used to optimize these multiple parameters simultaneously. mdpi.comrsc.orgnih.gov

The table below summarizes findings from various studies on the optimization of anthocyanin extraction, highlighting the variability in optimal conditions.

Table 1: Optimized Parameters for Anthocyanin Extraction from Various Sources

| Plant Source | Extraction Method | Optimal Temperature (°C) | Optimal Solvent | Optimal pH | Optimal Time (min) | Key Findings & Reference |

|---|---|---|---|---|---|---|

| Jabuticaba By-Products | Microwave-Assisted Extraction (MAE) | 81 | 38% Methanol in water | 6 | 10 | Temperature and solvent composition were the most influential variables. mdpi.com |

| Blackberry | Microwave-Assisted Extraction (MAE) | Not specified, Power: 469 W | 52% Ethanol | Not specified | 4 | Optimized conditions yielded 2.18 ± 0.06 mg/g of anthocyanins. rsc.org |

| Saffron Tepals | Microwave-Assisted Extraction (MAE) | 48 | Ethanol-water | Not specified | 9.3 | Solvent to sample ratio was the most important factor. nih.gov |

| Açai | Microwave-Assisted Extraction (MAE) | 99.6 | 38% Methanol in water | 2 | 10 | Optimized for anthocyanin extraction specifically. mdpi.com |

| Grape Skins | Ultrasound-Assisted Enzymatic Extraction (UAEE) | 50 | Not specified, Pectinase: 0.16% | Not specified | 28 | Yielded 3.01 ± 0.04 mg/g; Delphinidin-3,5-O-diglucoside was identified. nih.gov |

| Butterfly Pea Petals | Ultrasound-Assisted Extraction (UAE) | 80 | Choline chloride/glycerol | Not specified | 50 | Compared a natural deep eutectic solvent with water extraction. mdpi.com |

| Red Grape Peels | Conventional Solvent Extraction | 50.79 | 48.80% Ethanol | Not specified | 14.82 | Optimized using Response Surface Methodology (RSM). mdpi.com |

| Red Onion | Ultrasound-Assisted Extraction (UAE) | 60 | 57% Methanol in water | 2 | 2 | Delphinidin 3,5-diglucoside was identified; longer times led to degradation. mdpi.com |

| Jabuticaba Epicarp | Heat-Assisted Extraction (HAE) | 47.1 | 9.1% Ethanol | Not specified | 21.8 | HAE was found to be more efficient than UAE for this source. ipb.pt |

This data illustrates that there is no single universal set of optimal conditions; parameters must be tailored to the specific source material and the desired outcome to maximize the recovery of this compound.

Pre Clinical Pharmacokinetics and Bioavailability Studies of Delphinidin 3 Diglucoside

Absorption, Distribution, Metabolism, and Excretion (ADME) in Model Systems

The journey of Delphinidin (B77816) 3-diglucoside through a biological system is complex, beginning with its interaction with the gastrointestinal tract and culminating in its distribution and biotransformation. The sugar moieties attached to the delphinidin aglycone play a critical role in its stability and absorption.

In vitro models simulating gastrointestinal digestion are crucial for understanding the stability and potential bioaccessibility of anthocyanins like Delphinidin 3-diglucoside. Studies on various anthocyanin-rich extracts reveal that the transition from the acidic environment of the stomach to the alkaline conditions of the small intestine significantly impacts their structural integrity.

Research on Cornelian cherry fruit extract, which contains various anthocyanins, demonstrated that while gastric digestion had no significant effect on the total anthocyanin content, subsequent duodenal digestion led to a reduction of over 70%. nih.gov Similarly, studies on pomegranate juice showed a decrease of approximately 97% in anthocyanins during the intestinal phase of digestion. nih.gov

In a study using a bilberry extract rich in delphinidin glycosides, only a fraction of the initial anthocyanins were recovered after simulated intestinal digestion. While data specific to this compound is limited, the findings for related compounds like Delphinidin-3-glucoside show significant reduction during this phase. mdpi.com This suggests that this compound is largely unstable in the intestinal environment, which limits the amount available for absorption in its intact form. The larger size of the diglucoside conjugate may present further challenges to its direct permeability across the intestinal epithelium compared to monoglucosides.

| Anthocyanin Type | Source Material | Change During Simulated Intestinal Digestion | Reference |

|---|---|---|---|

| General Anthocyanins | Cornelian Cherry Extract | >70% decrease | nih.gov |

| General Anthocyanins | Pomegranate Juice | ~97% decrease | nih.gov |

| General Anthocyanins | Blueberry Extract | >80% decrease | nih.gov |

| Cyanidin (B77932) Glycosides | Bilberry Extract | 21-30% recovery | mdpi.com |

Following oral administration in animal models, related delphinidin glycosides are absorbed, albeit in very small quantities. Studies in rats with Delphinidin 3-O-glucoside (a closely related monoglucoside) showed it appeared rapidly in blood plasma, within 15 minutes of ingestion. nih.gov The plasma concentration of this compound exhibited two peaks, at 15 and 60 minutes, before gradually declining. nih.gov

The distribution profile is influenced by metabolic changes, such as methylation, which can produce metabolites with better distribution characteristics. frontiersin.orgnih.gov While specific tissue accumulation data for this compound is not extensively detailed, studies on other anthocyanins show distribution to various organs. Research on a neonicotinoid pesticide, for instance, highlights that parent compounds and their metabolites can have different distribution patterns and may accumulate in tissues like the brain, kidney, liver, and heart, with varying concentrations between maternal and fetal tissues. nih.gov This underscores the importance of analyzing both the parent compound and its metabolites when assessing tissue distribution.

Metabolomic Profiling of this compound Biotransformation Products

Once absorbed, this compound undergoes significant biotransformation through phase I and phase II metabolic enzymes, as well as extensive metabolism by the gut microbiota.

The metabolism of delphinidin glycosides involves several key enzymatic reactions. A primary metabolic pathway for flavonoids with a pyrogallol (B1678534) structure on the B-ring, like delphinidin, is methylation. nih.gov In studies with Delphinidin 3-O-glucoside, a major metabolite was identified in rat plasma as 4'-O-methyl delphinidin 3-O-beta-d-glucopyranoside. nih.gov This methylation is carried out by catechol-O-methyltransferase (COMT). frontiersin.orgnih.gov It is highly probable that this compound undergoes a similar methylation process.

In addition to methylation, delphinidin and its glycosides can be subject to other phase II conjugation reactions, including glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). frontiersin.org Delphinidin has been noted to moderately inhibit UGTs. frontiersin.org These metabolic transformations are crucial as they affect the compound's biological activity, solubility, and excretion.

| Parent Compound | Metabolic Reaction | Identified Metabolite | Enzyme Family | Reference |

|---|---|---|---|---|

| Delphinidin 3-O-glucoside | Phase I (Methylation) | 4'-O-methyl delphinidin 3-O-glucoside | COMT | nih.gov |

| Delphinidin | Phase II (Glucuronidation) | Delphinidin glucuronides | UGTs | frontiersin.org |

The vast majority of ingested this compound is not absorbed intact in the small intestine and passes to the colon, where it is extensively metabolized by the gut microbiota. frontiersin.org The gut microbiome plays a pivotal role in breaking down complex polyphenols into smaller, more readily absorbable phenolic compounds.

Factors Influencing Bioavailability: Matrix Effects and Formulation Strategies in Research Models

The bioavailability of this compound is generally low and is influenced by several factors, including the food matrix in which it is consumed and potential formulation strategies designed to enhance absorption.

The type of sugar attached to the anthocyanidin aglycone is a key determinant of bioavailability, with galactosides showing higher absorption than glucosides, which in turn are better absorbed than arabinosides. frontiersin.org The food matrix itself also has a significant impact; one study found that a viscous food matrix influenced the absorption and excretion of blackcurrant anthocyanins in rats. phenol-explorer.eu The presence of other compounds, such as other polyphenols, oxygen, and metals, can also influence the metabolic degradation pathway of delphinidin and its analogues. frontiersin.org

To overcome the poor bioavailability of compounds like delphinidin, research has explored various formulation strategies. For example, encapsulating delphinidin within small extracellular vesicles has been shown to enhance its anti-angiogenic effects, demonstrating that advanced formulation techniques can improve the efficacy of the parent compound. dntb.gov.ua

Mechanistic Investigations of Delphinidin 3 Diglucoside S Biological Activities in Vitro and Pre Clinical in Vivo Models

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of delphinidin (B77816) 3-diglucoside is a cornerstone of its health-promoting activities. This is attributed to both its ability to directly neutralize reactive oxygen species (ROS) and its influence on the body's endogenous antioxidant defense systems.

The chemical structure of delphinidin, the aglycone of delphinidin 3-diglucoside, is key to its potent antioxidant activity. It possesses multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. nih.gov The presence of numerous electron donor atoms makes it a potent scavenger of ROS. nih.gov Studies have shown that delphinidin and its glycosides are effective at scavenging various free radicals. For instance, delphinidin has demonstrated a high potency for scavenging superoxide (B77818) radicals. nih.gov The antioxidant activity of anthocyanins is influenced by their structure, with delphinidin often ranking high in its radical-scavenging capabilities compared to other anthocyanidins. mdpi.com

The process of radical quenching can occur through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). The specific mechanism is influenced by factors such as the type of free radical and the surrounding microenvironment.

Beyond direct scavenging, delphinidin and its glycosides can enhance the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or activators like delphinidin, Nrf2 is released from Keap1 and translocates to the nucleus. frontiersin.org In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. mdpi.com

Research has shown that delphinidin can upregulate the mRNA and protein expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD). nih.gov This activation of the Nrf2-ARE pathway leads to an increased production of endogenous antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress. nih.govnih.gov Studies in rabbits with atherosclerosis have shown that delphinidin-3-O-glucoside treatment can up-regulate the mRNA levels of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and SOD1. nih.gov

| Compound | Model System | Key Findings | Pathway(s) Implicated |

|---|---|---|---|

| Delphinidin | Mouse Epidermal JB6 P+ Cells | Upregulated mRNA and protein expression of Nrf2 and its target genes (HO-1, NQO1, SOD1). nih.gov | Nrf2-ARE Pathway nih.gov |

| Delphinidin-3-O-glucoside | Rabbits with Atherosclerosis | Up-regulated mRNA levels of GSH-Px and SOD1. nih.gov | Endogenous Antioxidant Enzyme Systems nih.gov |

Anti-inflammatory Pathways and Immunomodulation

Chronic inflammation is a key contributor to a multitude of diseases. This compound and its related compounds have demonstrated significant anti-inflammatory and immunomodulatory effects by targeting several key signaling pathways and mediators.

One of the primary mechanisms by which delphinidin and its glycosides exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines. globalsciencebooks.info

In vitro studies have shown that delphinidin can suppress the activation of NF-κB. nih.gov By inhibiting NF-κB, delphinidin and its derivatives can downregulate the expression of its target genes. For example, delphinidin has been found to inhibit the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.netresearchgate.net Similarly, it can also reduce the expression of iNOS, which produces nitric oxide, a molecule that can contribute to inflammation at high levels. mdpi.com

Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In a study on rabbits with atherosclerosis, delphinidin-3-O-glucoside administration led to a decrease in the serum and aortic levels of IL-6 and TNF-α. nih.gov

| Compound | Model System | Mediator Inhibited | Observed Effect |

|---|---|---|---|

| Delphinidin | Mesenchymal Stem Cells | NF-κB | Lowered expression of NF-κB. nih.gov |

| Delphinidin | Mouse Skin Epidermal Cells | COX-2 | Inhibited TPA-induced COX-2 expression. researchgate.net |

| Delphinidin 3-sambubioside | RAW264.7 Macrophages | iNOS, IL-6, TNF-α | Reduced levels of inflammatory mediators induced by LPS. nih.gov |

| Delphinidin-3-O-glucoside | Rabbits with Atherosclerosis | IL-6, TNF-α | Decreased serum and aortic levels of these pro-inflammatory cytokines. nih.gov |

The immunomodulatory effects of this compound extend to the broader regulation of cytokine and chemokine production. Cytokines are signaling proteins that play a crucial role in orchestrating the immune response, while chemokines are a specific type of cytokine that directs the migration of immune cells.

Delphinidin and its glycosides can modulate the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, in addition to reducing pro-inflammatory cytokines like IL-6 and TNF-α, delphinidin has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This shift towards an anti-inflammatory cytokine profile can help to resolve inflammation and prevent tissue damage.

Studies have also demonstrated the ability of delphinidin 3-sambubioside to reduce the production of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) both in vitro and in vivo. nih.govcybassets.com MCP-1 is responsible for recruiting monocytes to sites of inflammation, and its inhibition can therefore limit the inflammatory infiltrate.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another critical set of pathways involved in the regulation of inflammation and other cellular processes. The three major MAPK pathways are the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways.

Delphinidin and its derivatives have been shown to modulate the activity of these MAPK pathways. nih.govnih.gov For example, delphinidin has been found to abrogate excessive phosphorylation of ERK1/2, JNK1/2, and p38 induced by oxidative stress. nih.govresearchgate.net By inhibiting the activation of these pathways, delphinidin can interfere with the downstream signaling cascades that lead to the production of pro-inflammatory mediators.

In some cellular contexts, delphinidin has been shown to activate the JNK signaling pathway, which can lead to apoptosis in cancer cells. researchgate.net The specific effect of delphinidin on MAPK signaling can be context-dependent, varying with the cell type and the specific stimulus. Research has indicated that delphinidin 3-sambubioside can downregulate MEK1/2-ERK1/2 signaling. nih.gov

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines and Animal Models

Delphinidin and its glycosides have demonstrated significant anti-cancer properties in a variety of preclinical models. researchgate.net The mechanisms are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting processes essential for tumor growth and spread. nih.gov

Cell Cycle Arrest and Apoptosis Induction Pathways (e.g., Cyclin D1, Caspases, PARP, Bax/Bcl-2)

A primary anti-cancer mechanism of delphinidin involves inducing apoptosis and causing cell cycle arrest in cancer cells. phcog.com In non-small-cell lung cancer (NSCLC) cells, delphinidin treatment resulted in the activation of initiator caspase-9 and executioner caspase-3. plos.org This activation leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a key protein in DNA repair, which is a hallmark of apoptosis. plos.org

Furthermore, delphinidin modulates the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Studies have shown that it downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak. nih.govplos.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, promoting the release of factors that trigger apoptosis. nih.gov Delphinidin also causes cell cycle arrest, often at the G2/M phase, by decreasing the expression of key regulatory proteins like Cyclin D1. plos.org In HER-2 positive breast cancer cell lines, delphinidin was found to induce G2/M phase arrest by inhibiting the protein expression of cyclin B1 and Cdk1. nih.gov

| Compound | Cancer Model | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Delphinidin | Non-Small-Cell Lung Cancer (NCI-H441, SK-MES-1) | Activation of caspase-3 and -9; PARP cleavage; Upregulation of Bax and Bak; Downregulation of Bcl-2, Bcl-xL, and Mcl-1; Decreased Cyclin D1 expression. | plos.org |

| Delphinidin | HER-2 Positive Breast Cancer (MDA-MB-453, BT-474) | Induction of G2/M phase cell cycle arrest; Inhibition of cyclin B1 and Cdk1 protein expression. | nih.gov |

| Delphinidin | Human Colon Cancer (HCT-116) | Induction of apoptosis and cell cycle arrest. | phcog.com |

| Delphinidin-3-glucoside | Prostate Cancer (LNCaP) | Inhibited cell growth induced by dihydrotestosterone (B1667394) (DHT). | nih.gov |

Inhibition of Angiogenesis and Metastasis in Pre-clinical Settings (e.g., VEGF, MMP-2/9)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. nih.gov Delphinidin has been identified as an inhibitor of this process. nih.govresearchgate.net In lung cancer cells, delphinidin was shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov This inhibition is mediated by the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates VEGF expression. nih.gov In vivo studies using athymic nude mice with NSCLC tumors confirmed these findings, showing that delphinidin treatment led to a decrease in angiogenesis markers like CD31 and VEGF. plos.org Delphinidin-3-O-glucoside has also been shown to inhibit angiogenesis, partly by downregulating the VEGF Receptor-2 (VEGFR-2). researchgate.net

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer mortality. Delphinidin interferes with this process by inhibiting the invasion and migration of cancer cells. It has been shown to decrease the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.gov

| Compound | Model | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Delphinidin | Lung Cancer Cells (A549) | Inhibition of VEGF expression via suppression of HIF-1α. | nih.gov |

| Delphinidin | NSCLC Xenograft (mice) | Decreased expression of angiogenesis markers CD31 and VEGF. | plos.org |

| Delphinidin | Ovarian Cancer Cells (SKOV3) | Inhibition of BDNF-mediated invasion and migration; Reduced production of MMP-2 and MMP-9. | nih.gov |

| Delphinidin-3-O-glucoside | Endothelial Cells | Inhibition of angiogenesis via VEGFR-2 downregulation and disruption of actin cytoskeleton dynamics. | researchgate.net |

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, mTOR, MAPK, JAK/STAT3, EGFR/VEGFR2, Wnt/β-catenin)

Delphinidin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov A prominent target is the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and growth. nih.gov Delphinidin has been shown to inhibit the activation of PI3K and the subsequent phosphorylation of Akt and mTOR in various cancer cells, including NSCLC and ovarian cancer. nih.govplos.orgnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which regulate proliferation and apoptosis, are also modulated by delphinidin. nih.gov It can suppress the phosphorylation of ERK while activating the pro-apoptotic JNK pathway. nih.govnih.gov Additionally, delphinidin is a potent inhibitor of key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and VEGFR2, thereby blocking downstream signaling cascades. nih.govplos.org

Other critical pathways affected include the JAK/STAT pathway, where delphinidin has been shown to inhibit the phosphorylation of STAT3. nih.gov In triple-negative breast cancer, delphinidin was found to suppress the JAK2/STAT3/PD-L1 pathway. foodandnutritionresearch.net Furthermore, it can suppress the Wnt/β-catenin signaling pathway by downregulating β-catenin expression and inhibiting its translocation to the nucleus in prostate cancer cells. nih.gov Delphinidin-3-glucoside has also been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway. nih.gov

| Compound | Cancer Model | Pathway(s) Modulated | Reference |

|---|---|---|---|

| Delphinidin | NSCLC | Inhibition of EGFR, VEGFR2, PI3K/Akt, and MAPK activation. | plos.org |

| Delphinidin | HER-2 Positive Breast Cancer | Inhibition of ERK and NF-κB signaling; Activation of JNK signaling. | nih.gov |

| Delphinidin | Prostate Cancer (PC-3) | Suppression of Wnt/β-catenin signaling. | nih.gov |

| Delphinidin | Triple-Negative Breast Cancer | Suppression of JAK2/STAT3/PD-L1 pathway. | foodandnutritionresearch.net |

| Delphinidin-3-glucoside | Breast Carcinogenesis Model | Inactivation of the Akt/HOTAIR signaling pathway. | nih.gov |

Cardioprotective Mechanisms in Cardiovascular Disease Models

Beyond its anti-cancer effects, delphinidin and its glycosides exhibit protective effects on the cardiovascular system. nih.gov These mechanisms are primarily linked to improving endothelial function and combating oxidative stress and inflammation, key pathological processes in atherosclerosis and other cardiovascular diseases. nih.govaging-us.com

Endothelial Function Modulation and Vasodilation

The endothelium plays a crucial role in maintaining vascular health. Endothelial dysfunction is an early event in the development of atherosclerosis. tandfonline.com Delphinidin-3-glucoside has been shown to protect human umbilical vein endothelial cells (HUVECs) against injury induced by oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis. tandfonline.comnih.govplos.orgnih.gov This protection involves the suppression of oxLDL-induced apoptosis and the preservation of cell viability. plos.orgnih.gov The mechanism for this protection is partly attributed to the upregulation of autophagy via the AMPK/SIRT1 signaling pathway. nih.gov

In ex vivo studies using rat arterial mesenteric beds, both delphinidin and delphinidin-3-O-glucoside elicited rapid, concentration-dependent vasorelaxation. researchgate.net This effect was found to be dependent on the integrity of the endothelium, indicating that these compounds stimulate the release of vasodilatory factors from endothelial cells. researchgate.net

Attenuation of Oxidative Stress and Inflammation in Cardiac Tissues

Oxidative stress and inflammation are central to the pathophysiology of many cardiovascular diseases, including atherosclerosis and pathological cardiac hypertrophy. aging-us.commdpi.com Delphinidin is a potent antioxidant. aging-us.com In animal models of pathological cardiac hypertrophy, delphinidin was shown to ameliorate cardiac damage by reducing the accumulation of reactive oxygen species (ROS). aging-us.comaging-us.comnih.gov This effect is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of NADPH oxidase (NOX), a major source of ROS in cardiomyocytes. aging-us.comaging-us.comnih.gov

In a rabbit model of atherosclerosis, delphinidin-3-O-glucoside demonstrated significant anti-inflammatory and antioxidant effects. nih.govnih.gov It down-regulated the aortic mRNA expression of pro-inflammatory molecules including Interleukin-6 (IL-6), Nuclear Factor-kappa B (NF-κB), and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov Concurrently, it up-regulated the expression of key antioxidant enzymes such as Glutathione Peroxidase (GSH-Px) and Superoxide Dismutase 1 (SOD1). nih.gov

| Compound | Model | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Delphinidin-3-glucoside | Human Umbilical Vein Endothelial Cells (HUVECs) | Protected against oxLDL-induced injury and apoptosis; Induced autophagy via AMPK/SIRT1 pathway. | nih.gov |

| Delphinidin & Delphinidin-3-glucoside | Rat Arterial Mesenteric Bed | Elicited endothelium-dependent vasorelaxation. | researchgate.net |

| Delphinidin | Mouse Model of Cardiac Hypertrophy | Reduced ROS accumulation by activating AMPK and inhibiting NADPH oxidase (NOX) activity. | aging-us.comaging-us.com |

| Delphinidin-3-O-glucoside | Rabbit Model of Atherosclerosis | Down-regulated mRNA of IL-6, NF-κB, VCAM-1; Upregulated mRNA of GSH-Px and SOD1. | nih.govnih.gov |

Modulation of Specific Cardiac Proteins (e.g., Caveolin-3, SERCA2a)

Investigations into the direct modulation of specific cardiac proteins such as Caveolin-3 and Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) by this compound are not extensively documented in current scientific literature. However, the known functions of these proteins provide a framework for understanding potential cardioprotective mechanisms.

Caveolin-3 (Cav-3) is the muscle-specific isoform of the caveolin protein family and a primary structural component of caveolae in cardiomyocytes. nih.govnih.govunimib.it These small invaginations of the plasma membrane act as signaling platforms, organizing receptors, ion channels, and other signaling molecules to ensure efficient signal transduction. nih.govnih.gov Cav-3 is crucial for cardiac protection, with its overexpression shown to mimic the effects of ischemic preconditioning. mdpi.com It plays a role in energy metabolism, interacts with the dystrophin-glycoprotein complex, and is enriched in T-tubules, which are essential for excitation-contraction coupling. mdpi.com

SERCA2a is a critical ion pump located in the membrane of the sarcoplasmic reticulum in cardiomyocytes. researchgate.net Its primary function is to transport calcium ions (Ca2+) from the cytosol back into the sarcoplasmic reticulum during diastole, which is essential for cardiac muscle relaxation and maintaining calcium homeostasis. unimib.itnih.gov Impaired SERCA2a function is a hallmark of heart failure, and therapeutic strategies aimed at stimulating its activity are considered promising for improving cardiac function. unimib.itnih.gov

While direct evidence linking this compound to these specific proteins is sparse, delphinidin has been shown to repress pathological cardiac hypertrophy by modulating oxidative stress through the AMPK/NADPH oxidase (NOX)/mitogen-activated protein kinase (MAPK) signaling pathway in animal and cell models. nih.gov

Receptor Interaction Studies (e.g., β1 adrenergic receptor)

Molecular docking studies have elucidated the interaction between this compound and the β1 adrenergic receptor (β1AR), a key regulator of cardiac function. These in silico analyses reveal that the compound can bind to the receptor, primarily through hydrogen bonds and hydrophobic interactions.

The interaction involves several key amino acid residues within the receptor's binding pocket. For instance, analysis of the binding of Delphinidin 3-glucoside (a closely related compound) with the rat β1AR identified specific interactions. researchgate.net The glucoside moiety, as well as the hydroxyl groups on the flavonoid structure, participate in forming hydrogen bonds with polar and charged residues, while the aromatic rings engage in hydrophobic interactions. researchgate.net This binding suggests a potential modulatory effect on β1AR signaling, which is a critical pathway in controlling heart rate and contractility.

| Compound | Receptor | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| Delphinidin 3-glucoside | Rat β1 Adrenergic Receptor | D138 | Hydrogen Bonding |

Neuroprotective Mechanisms in Neurological Disease Models

Protection Against Neuroinflammation and Oxidative Damage

Delphinidin and its glycosides have demonstrated significant neuroprotective effects in pre-clinical models by targeting neuroinflammation and oxidative stress, key pathological features of neurodegenerative diseases. In animal models of Alzheimer's disease, delphinidin treatment has been shown to suppress the activation of microglia, the primary immune cells of the brain. This action helps to reduce the chronic neuroinflammatory state associated with the disease.

Furthermore, this compound exhibits potent antioxidant properties within the central nervous system. It can mitigate oxidative damage by reducing the generation of reactive oxygen species (ROS) and superoxide anions. nih.gov Studies have shown that pretreatment with Delphinidin 3-glucoside can protect against oxidized low-density lipoprotein (oxLDL)-induced mitochondrial dysfunction in endothelial cells, a process relevant to cerebrovascular health and neurodegeneration. nih.gov This protection is achieved by preserving the mitochondrial membrane potential and inhibiting the opening of the mitochondrial permeability transition pore, thus preventing the release of pro-apoptotic factors. nih.gov

Modulation of Neurotrophic Factors and Synaptic Plasticity

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and synaptic plasticity. mdpi.comnih.govwikipedia.org While direct studies on this compound's effect on BDNF levels are emerging, flavonoids as a class are known to modulate neurotrophic signaling pathways. dovepress.comresearchgate.net BDNF signaling through its receptor, TrkB, activates crucial downstream pathways like PI3K/Akt and MAPK/ERK, which are vital for learning and memory. mdpi.commdpi.com

Delphinidin has been shown to directly impact synaptic integrity and plasticity in models of Alzheimer's disease. Treatment with the compound promotes synaptogenesis and long-term potentiation. Specifically, it mitigates the loss of key synaptic proteins, including the postsynaptic density protein-95 (PSD-95) and the presynaptic protein Synaptophysin, in the hippocampus. These actions indicate an enhancement of synaptic plasticity, which is fundamental for cognitive function.

Metabolic Regulation and Anti-diabetic Potential in Animal Models

Glucose Uptake and Insulin (B600854) Signaling Modulation (e.g., PTP1B)

This compound demonstrates anti-diabetic potential by modulating key components of glucose metabolism and insulin signaling. A critical target in this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways. unimib.it Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes, as it enhances insulin sensitivity. unimib.it

In studies using high-fat diet-fed mice, supplementation with anthocyanidins, including delphinidin, was found to mitigate insulin resistance. dovepress.comresearchgate.net This effect was associated with the inhibition of PTP1B overexpression in the liver. dovepress.comresearchgate.net By suppressing PTP1B, delphinidin helps to maintain the phosphorylation status of the insulin receptor and its substrates, thereby improving the downstream signaling cascade that leads to glucose uptake.

Beyond PTP1B inhibition, delphinidin also affects intestinal glucose absorption. Studies have shown that it can inhibit the sodium-glucose cotransporter 1 (SGLT1) and act via the free fatty acid receptor 1 (FFA1/GPR40) to reduce glucose uptake in intestinal cells. unimib.itnih.gov

| Model | Compound | Key Finding | Mechanism |

|---|---|---|---|

| High-fat diet-fed mice | Delphinidin | Mitigated insulin resistance | Inhibited overexpression of PTP1B in the liver |

| Mice jejunal tissue and human intestinal cell lines | Delphinidin | Reduced glucose uptake | Inhibition of SGLT1 and activation of FFA1/GPR40 receptor |

Lipid Metabolism and Adipogenesis Regulation (e.g., Alpha-amylase)

Research into the specific effects of this compound on lipid metabolism and adipogenesis is limited; however, extensive studies on the closely related compound, Delphinidin-3-O-β-glucoside (D3G), provide significant mechanistic insights. In vitro studies using 3T3-L1 preadipocytes and primary white adipocytes have demonstrated that D3G significantly inhibits lipid accumulation in a dose-dependent manner without affecting cell viability. nih.govresearchgate.net The primary mechanism involves the modulation of key signaling pathways that govern the differentiation of preadipocytes into mature fat cells (adipogenesis).

D3G has been shown to downregulate the expression of critical adipogenic and lipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Sterol Regulatory Element-Binding transcription factor 1 (SREBP1). nih.govnih.gov These factors are master regulators of fat cell development and lipid synthesis. By suppressing their expression, D3G effectively halts the adipogenesis program. Concurrently, the expression of Fatty Acid Synthase (FAS), an enzyme crucial for synthesizing fatty acids, is also reduced. nih.gov

Furthermore, the anti-adipogenic activity of D3G is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.netnih.gov Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This activation also promotes fatty acid oxidation by increasing the expression of genes like Carnitine Palmitoyltransferase-1 (CPT-1) and Silent Mating Type Information Regulation 2 Homolog 1 (SIRT1). nih.govnih.gov

Regarding carbohydrate-metabolizing enzymes, in silico molecular docking studies have explored the potential of Delphinidin 3,5-diglucoside as an inhibitor of alpha-amylase, a key enzyme in starch digestion. nih.gov These computational models predict a high binding affinity between Delphinidin 3,5-diglucoside and α-amylase, with a binding score of -12.36 kcal/mol, suggesting it could act as an inhibitor. nih.gov However, in vitro experimental evidence is conflicting. One study investigating the inhibition of α-glucosidase, a related enzyme, found that Delphinidin 3,5-diglucoside was the weakest inhibitor among tested anthocyanins, showing no significant activity. nih.gov This suggests that the bulky diglucoside structure may sterically hinder effective binding to the active site of these enzymes, a hypothesis that requires further direct experimental validation for alpha-amylase. nih.gov

Table 1: Effect of Delphinidin-3-O-β-glucoside (D3G) on Adipogenic Gene Expression in 3T3-L1 Adipocytes

| Gene Target | Effect of D3G Treatment | Implication in Lipid Metabolism | Reference |

|---|---|---|---|

| PPARγ | Downregulation | Inhibition of adipocyte differentiation | nih.gov, nih.gov |

| C/EBPα | Downregulation | Inhibition of adipocyte gene expression | nih.gov, nih.gov |

| SREBP1 | Downregulation | Decrease in lipogenesis and adipogenesis | nih.gov, nih.gov |

| FAS | Downregulation | Reduction of fatty acid synthesis | nih.gov |

| AMPK | Increased Phosphorylation (Activation) | Promotion of fatty acid oxidation, inhibition of synthesis | nih.gov, nih.gov |

| SIRT1 | Upregulation | Promotion of fatty acid metabolism | nih.gov, nih.gov |

Antimicrobial and Antiviral Mechanisms of Action

Specific research on the isolated this compound's mechanisms against microbial growth and biofilm formation is not extensively detailed in the current scientific literature. However, evidence from studies on plant extracts rich in this compound suggests potential activity. A review of phytochemicals with anti-biofilm properties identified Delphinidin 3,5-diglucoside as a constituent in extracts that demonstrated efficacy in controlling biofilms. rsc.org

The general mechanisms by which related flavonoids exert antimicrobial effects involve several modes of action. These include the disruption of bacterial cell membrane integrity, which leads to the leakage of essential intracellular components, and the inhibition of nucleic acid synthesis and energy metabolism. Flavonoids can also interfere with bacterial pathogenicity by reducing adhesion to host surfaces and disrupting biofilm architecture, a crucial step in the development of chronic infections. While these mechanisms are established for the broader class of flavonoids, dedicated studies are required to elucidate the specific pathways through which this compound may inhibit microbial growth and biofilm formation.

This compound has been identified as a potential antiviral agent, with evidence pointing towards its ability to interfere with critical stages of the viral life cycle. nih.gov As a major anthocyanin found in pomegranates, its antiviral activity has been noted in broader studies of fruit extracts. nih.gov

Mechanistic insights can be drawn from studies on its aglycone, delphinidin, as well as computational analyses. Delphinidin has been shown to disrupt the early stages of infection for several viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Zika virus (ZIKV). nih.gov The proposed mechanism involves direct interaction with viral envelope glycoproteins, which interferes with the attachment, adsorption, and entry of the virus into host cells. nih.gov This action is described as virucidal, meaning it has a direct effect on the virus particle itself. nih.gov

More specific to the diglucoside form, in silico studies have highlighted Delphinidin 3,5-diglucoside as a promising candidate against SARS-CoV-2. nih.gov These computational models demonstrate that the compound exhibits low binding energies and affinity for multiple crucial viral proteins, including the spike protein and proteases like 3CLpro/MPro, which are essential for viral replication. nih.gov By binding to these targets, Delphinidin 3,5-diglucoside could theoretically block the virus from entering host cells or inhibit the enzymatic processes necessary for its replication, thus interfering with the viral life cycle. nih.gov

Table 2: Predicted Antiviral Targets of Delphinidin 3,5-Diglucoside from In Silico Studies

| Virus | Predicted Protein Target | Potential Mechanism of Interference | Reference |

|---|---|---|---|

| SARS-CoV-2 | Spike Protein, PLpro, 3CLpro/MPro, RdRP | Inhibition of viral entry and replication | nih.gov |

Anti-aging mechanisms and Healthspan modulation in Model Organisms

While direct studies on this compound's role in aging and healthspan are not available, research on the closely related Delphinidin-3-glucoside (D3G) in the model organism Caenorhabditis elegans provides significant insights into its potential effects. japsonline.comjapsonline.com Supplementation with D3G has been shown to prolong the lifespan of C. elegans under normal conditions. japsonline.com